CCT241533: A Potent and Selective CHK2 Inhibitor for Advancing Cancer Therapy
CCT241533: A Potent and Selective CHK2 Inhibitor for Advancing Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action of CCT241533
This technical guide provides a comprehensive overview of the mechanism of action of CCT241533, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, cellular effects, and therapeutic potential of CCT241533, with a focus on its role in the DNA damage response and its synergistic relationship with PARP inhibitors.
Core Mechanism of Action: Targeting the DNA Damage Response
CCT241533 is an ATP-competitive inhibitor of CHK2, a critical serine/threonine kinase that plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs).[1][2][3] X-ray crystallography has confirmed that CCT241533 binds directly to the ATP pocket of the CHK2 kinase domain.[1][3][4] By occupying this site, CCT241533 effectively blocks the kinase activity of CHK2, preventing the phosphorylation of its downstream targets.
The activation of CHK2 is a key step in the ATM (Ataxia Telangiectasia Mutated)-mediated signaling pathway, which is triggered by the detection of DSBs by the MRE11-RAD50-NBS1 (MRN) complex.[3] Activated ATM phosphorylates CHK2 at threonine 68, leading to CHK2 dimerization and full activation through autophosphorylation.[3] Activated CHK2 then phosphorylates a range of substrates involved in DNA repair, cell cycle arrest, and apoptosis, including p53, Cdc25A, and BRCA1.[1]
CCT241533's inhibition of CHK2 disrupts this signaling cascade, leading to several key cellular consequences:
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Inhibition of CHK2 Autophosphorylation: CCT241533 effectively blocks the autophosphorylation of CHK2 at serine 516 (S516), a key biomarker of its activation.[1][2][4]
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Abrogation of Downstream Signaling: By inhibiting CHK2, CCT241533 prevents the phosphorylation of downstream targets, thereby interfering with the cell's ability to arrest the cell cycle and initiate DNA repair in response to damage.
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HDMX Degradation: Treatment with CCT241533 has been shown to inhibit the degradation of HDMX, a negative regulator of the tumor suppressor p53.[1][2][4]
Figure 1: CCT241533 inhibits CHK2, disrupting the DNA damage response pathway.
Quantitative Data Presentation
The potency and selectivity of CCT241533 have been extensively characterized through various in vitro and cellular assays.
Table 1: In Vitro Potency and Selectivity of CCT241533
| Target | Assay Type | Parameter | Value (nM) | Selectivity (fold vs CHK2) | Reference |
| CHK2 | Kinase Assay | IC50 | 3 | - | [1][5] |
| CHK2 | Kinase Assay | Ki | 1.16 | - | [1][5] |
| CHK1 | Kinase Assay | IC50 | 245 | 82 | [1] |
Table 2: Cellular Activity of CCT241533
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HT-29 | Colon Cancer | GI50 | 1.7 | [1][5] |
| HeLa | Cervical Cancer | GI50 | 2.2 | [1][5] |
| MCF-7 | Breast Cancer | GI50 | 5.1 | [1][5] |
Table 3: Kinase Selectivity Profile of CCT241533
A screen of CCT241533 at a concentration of 1 µM against a panel of 85 kinases revealed a high degree of selectivity for CHK2.[1]
| Kinase | % Inhibition at 1 µM |
| CHK2 | >95% |
| PHK | >80% |
| MARK3 | >80% |
| GCK | >80% |
| MLK1 | >80% |
| Other 80 kinases | <80% |
Synergistic Effects with PARP Inhibitors
A significant finding in the preclinical evaluation of CCT241533 is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][4][5] While CCT241533 alone does not significantly enhance the cell-killing effects of various genotoxic agents, its combination with PARP inhibitors leads to a synergistic increase in cancer cell death, particularly in p53-deficient cells.[1]
The proposed mechanism for this synergy involves the dual inhibition of critical DNA repair pathways. PARP inhibitors trap PARP on DNA, leading to the formation of DSBs during replication. In response, cells activate the CHK2 pathway to repair this damage. By inhibiting CHK2 with CCT241533, the cell's ability to repair these PARP inhibitor-induced DSBs is compromised, leading to an accumulation of lethal DNA damage and subsequent apoptosis.[1] This is supported by the observation that PARP inhibitor treatment alone induces CHK2 activation (pS516), which is abolished by co-treatment with CCT241533.[1][4][5]
Figure 2: CCT241533 potentiates PARP inhibitor-induced cell death by blocking DNA repair.
Experimental Protocols
In Vitro CHK2 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CCT241533 against CHK2.
Methodology:
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Recombinant CHK2 enzyme is incubated with varying concentrations of CCT241533.
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The kinase reaction is initiated by the addition of a peptide substrate and ATP.
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The amount of phosphorylated substrate is quantified, typically using a radiometric or fluorescence-based method.
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IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cellular Growth Inhibition (GI50) Assay
Objective: To determine the concentration of CCT241533 that causes a 50% reduction in cell growth.
Methodology (Sulforhodamine B - SRB Assay):
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Cancer cell lines (e.g., HT-29, HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a range of concentrations of CCT241533 for a specified period (e.g., 96 hours).
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Following treatment, cells are fixed with trichloroacetic acid (TCA).
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The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
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Unbound dye is washed away, and the protein-bound dye is solubilized.
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The absorbance is read on a plate reader, and the GI50 is calculated from the dose-response curve.
Immunoblotting for CHK2 Pathway Modulation
Objective: To assess the effect of CCT241533 on the phosphorylation of CHK2 and its downstream targets.
Methodology:
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Cells are treated with a DNA damaging agent (e.g., etoposide) in the presence or absence of CCT241533.
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Cell lysates are prepared, and protein concentrations are determined.
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Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
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The membrane is blocked and then incubated with primary antibodies specific for total CHK2, phospho-CHK2 (S516), and other relevant pathway proteins.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
References
- 1. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]
- 2. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
